Cas no 2229161-52-6 (3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine)

3-(3-Ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine is a substituted phenylalkylamine compound characterized by its unique structural features, including an ethoxy and methoxy substitution on the aromatic ring and a branched aliphatic amine chain. This configuration imparts potential reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The compound’s sterically hindered amine group may enhance stability and influence binding interactions in catalytic or biological systems. Its well-defined molecular structure allows for precise modifications, making it a versatile building block in organic synthesis. The presence of ether and amine functionalities suggests utility in designing specialized ligands or bioactive molecules, with potential applications in medicinal chemistry and material science.
3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine structure
2229161-52-6 structure
Product Name:3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine
CAS No:2229161-52-6
MF:C14H23NO2
MW:237.33792424202
CID:6259469
PubChem ID:165853624
Update Time:2025-05-20

3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine
    • 2229161-52-6
    • EN300-1820822
    • Inchi: 1S/C14H23NO2/c1-5-17-12-8-6-7-11(13(12)16-4)14(2,3)9-10-15/h6-8H,5,9-10,15H2,1-4H3
    • InChI Key: KMLVSDKWFSOSMF-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=CC=1C(C)(C)CCN)OCC

Computed Properties

  • Exact Mass: 237.172878976g/mol
  • Monoisotopic Mass: 237.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine

Exploring the Properties and Applications of 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2229161-52-6)

In the realm of organic chemistry, 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2229161-52-6) stands out as a compound of significant interest due to its unique structural features and potential applications. This amine derivative, characterized by its ethoxy and methoxy substituents, has garnered attention in pharmaceutical and material science research. Its molecular formula, C14H23NO2, hints at a balance between hydrophobicity and reactivity, making it a versatile candidate for various synthetic pathways.

The compound's 3-methylbutan-1-amine backbone, coupled with aromatic substitution, offers intriguing possibilities for drug discovery. Researchers are particularly interested in how the ethoxy-methoxyphenyl moiety influences binding affinity in biological systems. Recent studies suggest that derivatives of this structure may interact with neurotransmitter receptors, sparking discussions about its potential in neurological research. However, it's crucial to note that current investigations remain in early stages, with no approved therapeutic applications as of now.

From a synthetic chemistry perspective, 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine presents interesting challenges and opportunities. The presence of both ether and amine functional groups allows for diverse chemical modifications, making it a valuable building block in organic synthesis. Chemists have explored its use in creating more complex molecular architectures, particularly in the development of novel heterocyclic compounds.

The compound's physical properties contribute to its research utility. With moderate solubility in organic solvents and specific stereochemical considerations due to its chiral center, 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine requires careful handling and analysis. Advanced techniques like chiral HPLC and NMR spectroscopy are often employed to characterize its purity and isomeric composition, reflecting the compound's complexity and the precision required in its study.

In material science applications, the methoxy-ethoxy substitution pattern has shown promise in modifying surface properties when incorporated into polymers or coatings. The amine functionality provides an anchor point for further chemical modifications, enabling the creation of materials with tailored characteristics. This dual functionality makes CAS No. 2229161-52-6 particularly interesting for researchers developing smart materials or surface modifiers.

Current market trends indicate growing interest in structurally similar compounds for various research applications. While 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine itself remains a specialty chemical, its structural analogs appear in patent literature with increasing frequency. This suggests potential future demand as research into its properties and applications continues to evolve. Suppliers specializing in fine chemicals have noted steady inquiry about this compound, particularly from academic and pharmaceutical research institutions.

From an analytical chemistry perspective, the characterization of 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine presents specific challenges. The compound's mass spectrum typically shows characteristic fragmentation patterns that help confirm its identity, while its UV-Vis absorption profile reflects its aromatic nature. These analytical signatures are crucial for quality control in research settings, ensuring researchers work with properly identified and characterized material.

The safety profile of CAS No. 2229161-52-6 warrants careful consideration in laboratory settings. While not classified as highly hazardous, standard precautions for handling amines should be observed, including proper ventilation and personal protective equipment. Material safety data sheets provide essential guidance for researchers working with this compound, emphasizing the importance of responsible chemical management in all research applications.

Looking toward future developments, the scientific community continues to explore the potential of 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine and its derivatives. Computational chemistry approaches are being employed to predict its interactions with various biological targets, while synthetic chemists investigate novel routes to its preparation and modification. These multidisciplinary efforts reflect the compound's potential to contribute to advancements across chemical and pharmaceutical research fields.

For researchers considering working with this compound, several practical considerations emerge. The stability of 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine under various conditions, its compatibility with common reagents, and optimal storage conditions are all important factors in experimental design. Published literature and supplier recommendations provide valuable guidance for handling this specialized chemical reagent in research settings.

In conclusion, 3-(3-ethoxy-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2229161-52-6) represents an interesting case study in modern chemical research. Its structural features combine aromatic and aliphatic elements with multiple functional groups, creating opportunities for diverse applications while presenting synthetic and analytical challenges. As research into this compound and its analogs continues, the scientific community may uncover new dimensions of its potential utility in various fields of chemistry and beyond.

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